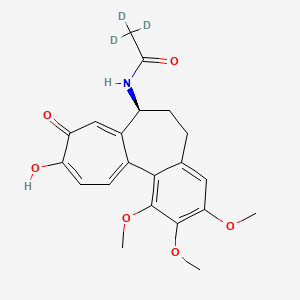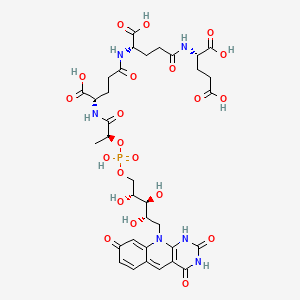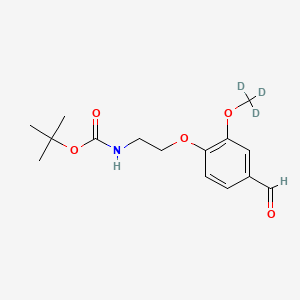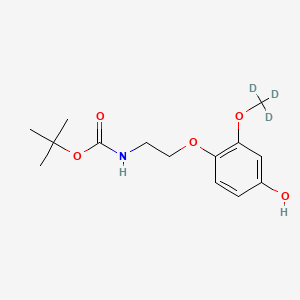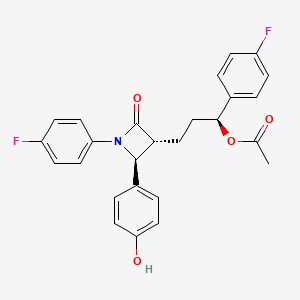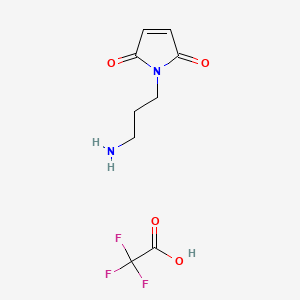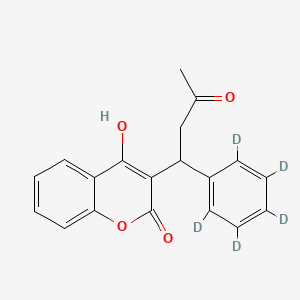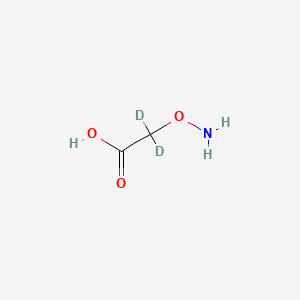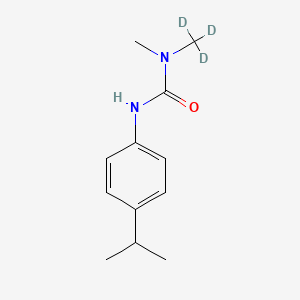
Isoproturon-d3
説明
Isoproturon-d3 is the deuterium labeled Isoproturon . It belongs to the phenylurea herbicide family and is a systemic and selective herbicide . Isoproturon is widely applied for killing weeds in farmland, which can be used in the control of annual grasses and broad-leaved weeds in spring and winter wheat, winter rye, and spring and winter barley .
Synthesis Analysis
The synthesis of Isoproturon involves a one-pot process where 4-Isopropylaniline (p-aminocumene) is mixed in 1 N aqueous HCl and potassium cyanate is added . The reaction mixture is stirred at room temperature and monitored using TLC for maximum consumption of aniline .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H15D3N2O . It has a molecular weight of 209.30 .
Chemical Reactions Analysis
Isoproturon undergoes degradation in soil through persulfate activation by Fe-based layered double hydroxide . This process generates diverse radicals, which is a unique mechanism clearly distinguished from the classic Fe (II)/PS system . The OH-initiated reactions of isoproturon were also studied, revealing that H-atom abstractions, ·OH addition, and ·OH substitution pathways are found for ·OH and isoproturon reactions .
Physical and Chemical Properties Analysis
This compound is a stable isotope with a molecular weight of 209.30 and a molecular formula of C12H15D3N2O . More detailed physical and chemical properties could not be found in the search results.
科学的研究の応用
穀物作物における広葉雑草の防除
Isoproturonは、穀物作物における広葉雑草の防除に広く使用されているフェニルウレア系除草剤です . 世界中の多くの土壌や水サンプルで、安全な濃度を超えて検出されています .
Isoproturon除草剤の農業土壌における生物修復
生物分解は、この除草剤の不合理な使用による問題を解決するために、環境汚染の許容される修復手段として主要な役割を果たします . 最近の進歩により、Isoproturonの微生物分解は、純粋培養および現場における生物修復プロセスの開発の基礎として役立つ可能性があります .
毒性研究
Isoproturonは、潜在的な毒性効果があり、環境におけるその運命は研究の対象となっています . Isoproturonは肝臓系に強い毒性があり、腫瘍促進物質であることが実証されています .
環境影響研究
Isoproturonは、ヨーロッパの表層水および地下水で、EUの飲料水基準値(0.1µg L −1)を超えるレベルで検出されています . ヨーロッパ委員会が作成した危険物質リストに含まれています .
土壌における分解の強化
過硫酸塩による土壌中のIsoproturonの分解強化に関する研究が行われています . 土壌/水パラメータの影響を調査した結果、このシステムは幅広いpHレベルで注目すべき一貫した分解効率を示しました
作用機序
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Isoproturon-d3 plays a significant role in biochemical reactions, particularly in the context of herbicide activity. It interacts with various enzymes and proteins involved in photosynthesis. One of the primary targets of this compound is the D1 protein of Photosystem II (PS-II) in the photosynthetic apparatus. The binding of this compound to the D1 protein inhibits electron transport, leading to the disruption of photosynthesis and ultimately causing plant death .
Cellular Effects
This compound affects various types of cells and cellular processes. In plant cells, it inhibits photosynthesis by binding to the D1 protein in Photosystem II. This binding disrupts the electron transport chain, leading to a decrease in ATP and NADPH production, which are essential for cellular metabolism and growth. Additionally, this compound can influence cell signaling pathways and gene expression related to stress responses and detoxification mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the D1 protein in Photosystem II. This binding inhibits the electron transport chain, leading to the production of reactive oxygen species (ROS) and oxidative stress. The inhibition of electron transport also results in the disruption of ATP and NADPH synthesis, which are crucial for various cellular processes. Furthermore, this compound can induce changes in gene expression related to stress responses and detoxification pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Studies have shown that this compound can be metabolized by plants and microorganisms, leading to the formation of various metabolites. Long-term exposure to this compound can result in adaptive responses in plants, such as the induction of detoxification enzymes and stress-related proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, this compound can cause adverse effects, including oxidative stress, liver damage, and disruptions in metabolic processes. Studies have shown that there is a threshold dose above which the toxic effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized through N-demethylation and oxidation processes. The enzymes responsible for these reactions include cytochrome P450 monooxygenases and other oxidative enzymes. The metabolites formed during these processes can further undergo conjugation reactions, leading to the formation of more water-soluble compounds that can be excreted from the organism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by plant roots and translocated to different parts of the plant. Within the cells, this compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound can accumulate in specific tissues, such as leaves and roots, where it exerts its herbicidal effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the chloroplasts, where it interacts with the D1 protein in Photosystem II. The compound can also be found in other cellular compartments, such as the cytoplasm and vacuoles, depending on the plant’s detoxification and storage mechanisms. The localization of this compound can influence its activity and effectiveness as a herbicide .
特性
IUPAC Name |
1-methyl-3-(4-propan-2-ylphenyl)-1-(trideuteriomethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIYMUZLKQOUOZ-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)C(=O)NC1=CC=C(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662044 | |
| Record name | N-Methyl-N-(~2~H_3_)methyl-N'-[4-(propan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352438-80-3 | |
| Record name | N-Methyl-N-(~2~H_3_)methyl-N'-[4-(propan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


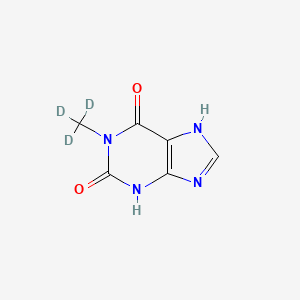
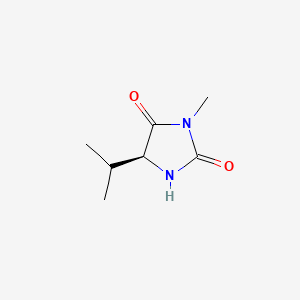


![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)
